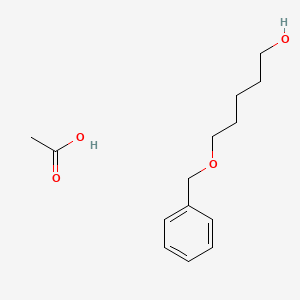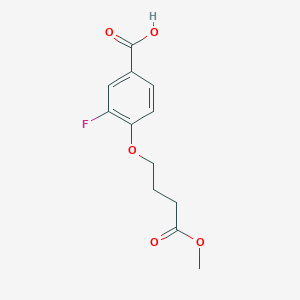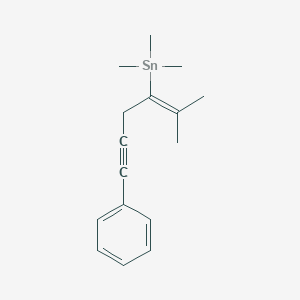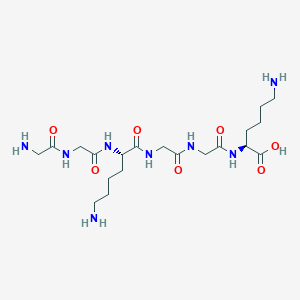![molecular formula C14H6Br4O2 B14217601 1,3,5-Tribromo-2-[3-bromo-4-(ethynyloxy)phenoxy]benzene CAS No. 830329-12-9](/img/structure/B14217601.png)
1,3,5-Tribromo-2-[3-bromo-4-(ethynyloxy)phenoxy]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5-Tribromo-2-[3-bromo-4-(ethynyloxy)phenoxy]benzene is a brominated aromatic compound It is characterized by the presence of multiple bromine atoms and an ethynyloxy group attached to a phenoxy ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Tribromo-2-[3-bromo-4-(ethynyloxy)phenoxy]benzene typically involves multiple steps. One common method starts with the bromination of benzene derivatives. The process involves:
Bromination: Benzene is brominated using bromine in the presence of a catalyst such as iron(III) bromide.
Formation of Ethynyloxy Group: The ethynyloxy group is introduced through a reaction with an appropriate alkyne, often using a palladium-catalyzed coupling reaction.
Phenoxy Group Attachment: The phenoxy group is attached via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1,3,5-Tribromo-2-[3-bromo-4-(ethynyloxy)phenoxy]benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: The ethynyloxy group can participate in coupling reactions to form larger molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce larger aromatic systems.
Scientific Research Applications
1,3,5-Tribromo-2-[3-bromo-4-(ethynyloxy)phenoxy]benzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 1,3,5-Tribromo-2-[3-bromo-4-(ethynyloxy)phenoxy]benzene involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms and ethynyloxy group can participate in various binding interactions, influencing the compound’s biological activity. The specific pathways involved depend on the context of its use, such as in biological systems or chemical reactions.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Tribromo-2,4,6-tris(dichloromethyl)benzene: Another brominated aromatic compound with different substituents.
1,3,5-Tribromo-2-methoxy-4-methylbenzene: Contains a methoxy group instead of an ethynyloxy group.
Uniqueness
1,3,5-Tribromo-2-[3-bromo-4-(ethynyloxy)phenoxy]benzene is unique due to the presence of both bromine atoms and an ethynyloxy group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
830329-12-9 |
|---|---|
Molecular Formula |
C14H6Br4O2 |
Molecular Weight |
525.8 g/mol |
IUPAC Name |
1,3,5-tribromo-2-(3-bromo-4-ethynoxyphenoxy)benzene |
InChI |
InChI=1S/C14H6Br4O2/c1-2-19-13-4-3-9(7-10(13)16)20-14-11(17)5-8(15)6-12(14)18/h1,3-7H |
InChI Key |
XJBAVOLTBWNKRK-UHFFFAOYSA-N |
Canonical SMILES |
C#COC1=C(C=C(C=C1)OC2=C(C=C(C=C2Br)Br)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Quinoline, 3-[2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-pyrimidinyl]-](/img/structure/B14217536.png)
![Thiourea, [3-methyl-4-(1-piperidinyl)phenyl]-](/img/structure/B14217547.png)
![2-{6-[2-(Trifluoromethyl)phenyl]hex-3-ene-1,5-diyn-1-yl}benzonitrile](/img/structure/B14217569.png)


![N~1~-(2,2-Diphenylethyl)-N~2~-[3-(morpholin-4-yl)propyl]ethane-1,2-diamine](/img/structure/B14217582.png)
![N-[(1S)-2-Cyclohexyl-1-(pyridin-2-yl)ethyl]-6-methyl-1,3-benzoxazol-2-amine](/img/structure/B14217586.png)
![2-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]-1H-imidazole](/img/structure/B14217598.png)


![Sodium, [1-(1-oxopropyl)-2,4-cyclopentadien-1-yl]-](/img/structure/B14217613.png)

